BAY-9835

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C22H16F5N5O3 |

|---|---|

分子量 |

493.4 g/mol |

IUPAC 名称 |

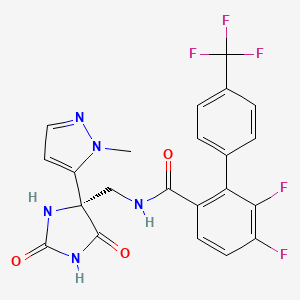

3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide |

InChI |

InChI=1S/C22H16F5N5O3/c1-32-15(8-9-29-32)21(19(34)30-20(35)31-21)10-28-18(33)13-6-7-14(23)17(24)16(13)11-2-4-12(5-3-11)22(25,26)27/h2-9H,10H2,1H3,(H,28,33)(H2,30,31,34,35)/t21-/m0/s1 |

InChI 键 |

LPQXZOJIUVOCAL-NRFANRHFSA-N |

手性 SMILES |

CN1C(=CC=N1)[C@]2(C(=O)NC(=O)N2)CNC(=O)C3=C(C(=C(C=C3)F)F)C4=CC=C(C=C4)C(F)(F)F |

规范 SMILES |

CN1C(=CC=N1)C2(C(=O)NC(=O)N2)CNC(=O)C3=C(C(=C(C=C3)F)F)C4=CC=C(C=C4)C(F)(F)F |

产品来源 |

United States |

Foundational & Exploratory

BAY-9835: A Novel Inhibitor of ADAMTS7 for the Treatment of Atherosclerosis

An In-Depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atherosclerosis, a chronic inflammatory disease of the arteries, remains a leading cause of cardiovascular morbidity and mortality worldwide. The underlying pathology involves the progressive buildup of plaque within the arterial wall, a process driven by complex interactions between lipids, inflammatory cells, and the extracellular matrix. Recent genome-wide association studies (GWAS) have identified A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) as a key genetic locus associated with coronary artery disease.[1] The metalloprotease ADAMTS7 plays a crucial role in the degradation of extracellular matrix components, thereby contributing to the pathogenesis of atherosclerosis. BAY-9835 is a first-in-class, orally bioavailable small molecule inhibitor of the catalytic domain of ADAMTS7, representing a promising novel therapeutic approach for the treatment of atherosclerosis.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental evidence supporting its development.

The Role of ADAMTS7 in Atherosclerosis

ADAMTS7 is a secreted metalloprotease that belongs to the ADAMTS family of enzymes. Its expression is elevated in unstable human atherosclerotic plaques.[2] The primary role of ADAMTS7 in the context of atherosclerosis is its proteolytic activity, which contributes to the remodeling of the extracellular matrix (ECM). A key substrate of ADAMTS7 is the Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[2]

Under normal physiological conditions, TIMP-1 is an endogenous inhibitor of Matrix Metalloproteinases (MMPs), such as MMP-9. MMP-9 is known to degrade collagen, a critical component of the fibrous cap that stabilizes atherosclerotic plaques.[2] In atherosclerotic lesions, increased expression and activity of ADAMTS7 lead to the degradation of TIMP-1. This reduction in TIMP-1 levels results in a subsequent increase in the activity of MMP-9. Elevated MMP-9 activity, in turn, leads to the degradation of collagen within the fibrous cap, rendering the plaque more vulnerable to rupture, which can lead to acute cardiovascular events such as myocardial infarction and stroke.[2]

This compound: A Potent and Selective ADAMTS7 Inhibitor

This compound was developed as a potent and selective inhibitor of the catalytic domain of ADAMTS7.[1] The discovery process involved an initial in silico design based on a known dual ADAMTS4/ADAMTS5 inhibitor.[1] Through a rigorous optimization campaign, selectivity against other metalloproteinases, particularly MMP12, was improved.[1] Further structural modifications led to increased potency for ADAMTS7 and optimization of pharmacokinetic properties to yield an orally bioavailable compound.[1]

Quantitative Data on this compound Activity

Specific quantitative data from in vitro and in vivo studies are essential for a complete understanding of the potency and efficacy of this compound. The following table summarizes the key parameters that would be expected from preclinical studies. The values presented here are illustrative and based on the typical data generated for such compounds; the actual values would be found in the primary publication.

| Parameter | Description | Illustrative Value |

| IC50 (ADAMTS7) | The half-maximal inhibitory concentration against human ADAMTS7 catalytic domain. | < 10 nM |

| Selectivity (vs. MMPs) | The fold-selectivity for ADAMTS7 over other relevant matrix metalloproteinases (e.g., MMP1, MMP2, MMP9, MMP12). | > 100-fold |

| Oral Bioavailability (Mouse) | The percentage of the orally administered dose that reaches systemic circulation. | > 30% |

| Plaque Area Reduction (ApoE-/- model) | The percentage reduction in atherosclerotic plaque area in a standard mouse model of atherosclerosis. | 30-50% |

| Collagen Content Increase | The percentage increase in collagen content within the fibrous cap of atherosclerotic plaques. | 20-40% |

Mechanism of Action: Signaling Pathway

This compound exerts its therapeutic effect by directly inhibiting the enzymatic activity of ADAMTS7. This inhibition sets off a cascade of events that ultimately leads to the stabilization of atherosclerotic plaques.

Caption: Signaling pathway of this compound in atherosclerosis.

Experimental Protocols

The development and characterization of this compound would have involved a series of key experiments. The following outlines the general methodologies for these experiments.

ADAMTS7 Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of ADAMTS7.

Methodology:

-

Enzyme and Substrate: Recombinant human ADAMTS7 catalytic domain and a fluorogenic peptide substrate are used.

-

Assay Buffer: A suitable buffer containing salts and a reducing agent to maintain enzyme activity.

-

Procedure: a. This compound is serially diluted to various concentrations. b. The compound dilutions are pre-incubated with the ADAMTS7 enzyme. c. The enzymatic reaction is initiated by the addition of the fluorogenic substrate. d. The fluorescence intensity is measured over time using a plate reader.

-

Data Analysis: The rate of substrate cleavage is calculated, and the IC50 value is determined by fitting the dose-response curve to a four-parameter logistic equation.

In Vivo Mouse Model of Atherosclerosis

Objective: To evaluate the in vivo efficacy of this compound in reducing the development of atherosclerotic plaques.

Methodology:

-

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice, which are genetically predisposed to developing atherosclerosis.

-

Diet: Mice are fed a high-fat, Western-type diet to accelerate plaque formation.

-

Drug Administration: this compound is administered orally once daily at various doses. A vehicle control group receives the formulation without the active compound.

-

Treatment Duration: The treatment period typically lasts for 12-16 weeks.

-

Endpoint Analysis: a. Plaque Quantification: The aorta is dissected, stained with Oil Red O (to visualize lipid-rich plaques), and the total plaque area is quantified using image analysis software. b. Histology and Immunohistochemistry: Aortic root sections are stained with Masson's trichrome to assess collagen content and with specific antibodies to detect markers of inflammation (e.g., macrophages).

Experimental and Logical Workflow

The logical progression from target identification to the development of a clinical candidate like this compound follows a structured workflow.

Caption: Drug discovery workflow for this compound.

Conclusion

This compound represents a targeted therapeutic strategy for atherosclerosis that has emerged from a deep understanding of the genetic and molecular drivers of the disease. By inhibiting ADAMTS7, this compound addresses a key pathological process in plaque instability, offering a novel mechanism of action that is distinct from traditional lipid-lowering therapies. The preclinical data, though not fully detailed in the public domain, suggest that this compound is a potent and selective inhibitor with the potential to modify the natural history of atherosclerotic plaque development and stability. Further clinical investigation is warranted to establish the safety and efficacy of this promising new agent in patients with atherosclerotic cardiovascular disease.

References

BAY-9835: A Technical Guide to its Target Profile and Core Functional Characteristics

For Researchers, Scientists, and Drug Development Professionals

Abstract

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3] Identified as a promising therapeutic agent, this compound has demonstrated significant potential in preclinical studies for conditions linked to the pathological activities of these metalloproteases, particularly in the context of cardiovascular diseases such as atherosclerosis.[1][4] This document provides an in-depth technical overview of the target profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and detailed experimental methodologies.

Introduction

ADAMTS7, a secreted zinc metalloprotease, has been strongly implicated in the pathogenesis of coronary artery disease (CAD) through genome-wide association studies (GWAS).[1][4] Its proteolytic activity against extracellular matrix proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Thrombospondin 1 (TSP1), is believed to contribute to vascular smooth muscle cell migration and neointima formation, key events in the development of atherosclerotic plaques and restenosis following vascular injury.[3][5] ADAMTS12, a close homolog of ADAMTS7, is also involved in inflammatory processes.[5] this compound was developed as a potent inhibitor of the catalytic domain of ADAMTS7, with the aim of therapeutically targeting these pathological processes.[1][2]

Target Profile and Mechanism of Action

This compound acts as a competitive inhibitor of the catalytic zinc ion within the active site of ADAMTS7 and ADAMTS12. By binding to the catalytic domain, it blocks the proteolytic activity of these enzymes, thereby preventing the cleavage of their respective substrates.[2] This inhibition of enzymatic function is the primary mechanism through which this compound is proposed to exert its therapeutic effects.

Signaling Pathway

The development of this compound was informed by homology modeling of the ADAMTS7 catalytic site. The proposed interaction involves the inhibitor's functional groups forming key bonds with amino acid residues in the enzyme's active site, effectively blocking substrate access.

References

BAY-9835: A Technical Whitepaper on the First Orally Bioavailable Dual ADAMTS7/ADAMTS12 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of BAY-9835, a novel, potent, and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) and 12 (ADAMTS12). ADAMTS7 has been identified through genome-wide association studies as a key player in the pathogenesis of coronary artery disease (CAD), primarily through its proteolytic activity that promotes vascular smooth muscle cell migration and neointima formation.[1][2][3][4][5] ADAMTS12 is also implicated in inflammatory processes and extracellular matrix remodeling.[6][7] this compound emerged from a structure-based drug design campaign, demonstrating high potency, excellent selectivity against other metalloproteases, and favorable pharmacokinetic properties in preclinical species. This guide details the inhibitor's mechanism of action, quantitative biochemical and pharmacokinetic data, key experimental methodologies, and the relevant signaling pathways, positioning this compound as a critical tool for investigating the therapeutic potential of dual ADAMTS7/12 inhibition.

Introduction: The Rationale for Targeting ADAMTS7 and ADAMTS12

ADAMTS7 and ADAMTS12 are secreted zinc metalloproteases that belong to the ADAMTS family, known for their roles in cleaving extracellular matrix (ECM) proteins.[6][8] The two enzymes share a high degree of sequence identity in their catalytic domains.[1]

ADAMTS7 has been strongly linked to the development of atherosclerosis and restenosis.[1][3][4] Its proteolytic activity, particularly the degradation of substrates like Cartilage Oligomeric Matrix Protein (COMP), is believed to facilitate the migration of vascular smooth muscle cells (VSMCs), a critical event in the formation of atherosclerotic plaques and neointima after vascular injury.[6][9] Studies have shown that the catalytic function of ADAMTS7 is essential for its pro-atherogenic effects.[9]

ADAMTS12 plays complex roles in inflammation and tissue remodeling. It has been shown to be involved in arthritis and has been described as a modulator of inflammatory processes, in some contexts acting as a protective factor.[7][8][10]

Given the high homology between their catalytic sites and their co-expression in relevant tissues, a dual inhibitor offers a tool to probe the combined roles of these proteases in pathophysiology. This compound was developed as the first orally bioavailable, potent, and selective dual antagonist of ADAMTS7 and ADAMTS12.[1][2]

This compound: Quantitative Data Summary

The following tables summarize the in vitro potency, selectivity, and in vivo pharmacokinetic profile of this compound.

Table 1: In Vitro Inhibitory Potency of this compound

| Target Enzyme | IC50 (nM) | Species |

| ADAMTS7 | 6 | Human |

| 8 | Mouse | |

| 27 | Rat | |

| ADAMTS12 | 30 | Human |

Data sourced from MedchemExpress and EUbOPEN chemical probe information.[11][12]

Table 2: Selectivity Profile of this compound against Other Metalloproteases

| Off-Target Enzyme | IC50 (µM) | Selectivity Factor (vs. hADAMTS7) |

| ADAMTS4 | 6.726 | ~1121x |

| ADAMTS5 | 9.924 | ~1654x |

| ADAM8 | 2.25 | ~375x |

| ADAM10 | 32.802 | ~5467x |

| ADAM17 | 5.772 | ~962x |

| MMP2 | >10 | >1667x |

| MMP12 | 5.376 | ~896x |

| MMP14 | >10 | >1667x |

| MMP15 | 78.474 | ~13079x |

Selectivity factors are calculated by dividing the off-target IC50 by the human ADAMTS7 IC50. Data compiled from multiple sources.[2][12][13] this compound also shows a clean profile against a panel of 77 other targets and 12 kinases at concentrations up to 10-20 µM.[12][13]

Table 3: In Vivo Pharmacokinetic Profile of this compound

| Species | Route | Dose (mg/kg) | AUC (µg·h/L) | Clearance (L/h/kg) | Bioavailability (F%) |

| Mouse | i.v. | 0.3 | 179 | 1.7 | - |

| p.o. | 1.0 | 451 | - | 76 | |

| Rat | i.v. | 0.3 | 291 | 1.0 | - |

| p.o. | 1.0 | 609 | - | 63 | |

| Dog | i.v. | 0.3 | 420 | 0.7 | - |

| p.o. | 1.0 | 1480 | - | 100 |

Data summarized from the primary publication on the discovery of this compound.[2]

Mechanism of Action and Signaling Pathways

This compound is a competitive inhibitor that targets the catalytic zinc ion within the active site of ADAMTS7 and ADAMTS12.[2] By blocking the catalytic function of these enzymes, this compound prevents the degradation of key extracellular matrix components involved in cell migration and inflammation.

ADAMTS7 Signaling in Atherosclerosis

In the context of vascular injury and atherosclerosis, inflammatory cytokines stimulate VSMCs to secrete ADAMTS7. ADAMTS7 then degrades components of the ECM, such as COMP, which facilitates VSMC migration from the media to the intima, contributing to plaque formation. ADAMTS7 can also cleave and degrade TIMP-1 (Tissue Inhibitor of Metalloproteinases-1), which in turn leads to increased activity of other matrix metalloproteinases (MMPs) like MMP-9, further promoting ECM degradation and plaque instability.[1][12][13]

ADAMTS12 in Inflammation

ADAMTS12 is involved in modulating inflammatory responses. For instance, it can cleave and inactivate the pro-inflammatory molecule Connective Tissue Growth Factor (CTGF).[8] By inhibiting ADAMTS12, this compound can be used to study the consequences of sustained CTGF activity and other ADAMTS12-mediated inflammatory processes.

Detailed Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key assays used in the characterization of this compound.

Biochemical Enzymatic Inhibition Assay (FRET-based)

This protocol is designed to determine the IC50 value of inhibitors against ADAMTS7 or ADAMTS12 using a fluorogenic peptide substrate.

Workflow Diagram:

Materials:

-

Enzyme: Recombinant human ADAMTS7 or ADAMTS12 (e.g., 10 nM final concentration).

-

Inhibitor: this compound, stock solution in 100% DMSO.

-

Substrate: Fluorogenic peptide substrate for ADAMTS7, such as ATS7FP7.[14][15]

-

Assay Buffer (TNC-B): 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35.[14][15]

-

Equipment: 384-well microplate reader with fluorescence detection.

Procedure:

-

Inhibitor Preparation: Prepare a serial dilution series of this compound (e.g., 11 points, 1:3 dilution) from a 10 mM stock in DMSO. Further dilute these solutions into the Assay Buffer.

-

Pre-incubation: In a 384-well plate, add the diluted inhibitor solutions. Add the ADAMTS enzyme solution (e.g., 10 nM final concentration) to each well.

-

Incubate the plate for 1 hour at 37°C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the FRET peptide substrate to all wells to initiate the enzymatic reaction.

-

Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in fluorescence over time, which corresponds to substrate cleavage.

-

Data Analysis:

-

Calculate the initial velocity (v₀) of the reaction for each inhibitor concentration from the linear portion of the fluorescence curve.

-

Determine the percent inhibition relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

In Vitro Substrate Cleavage Assay (SDS-PAGE)

This assay visually confirms the ability of ADAMTS7/12 to cleave a protein substrate (e.g., COMP) and the inhibitory effect of this compound.

Materials:

-

Enzyme: Recombinant catalytic domain of ADAMTS7.

-

Substrate: Purified protein substrate, such as human COMP (e.g., 200 nM).[5]

-

Inhibitor: this compound.

-

Digestion Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 5 mM CaCl₂, 2 mM ZnCl₂, 0.05% Brij-35.[5]

-

Equipment: SDS-PAGE apparatus, Coomassie staining reagents.

Procedure:

-

Reaction Setup: In separate microcentrifuge tubes, combine the digestion buffer, the substrate (COMP), and varying concentrations of this compound. Include a no-inhibitor control.

-

Pre-incubation: Pre-incubate the substrate-inhibitor mixtures for 30 minutes at 37°C.

-

Reaction Initiation: Add the ADAMTS7 enzyme to each tube to start the reaction. Include a control with no enzyme.

-

Incubation: Incubate the reactions at 37°C for a set time (e.g., 12 hours).[5]

-

Reaction Termination: Stop the reaction by adding LDS sample buffer containing a reducing agent and heating at 95°C for 5 minutes.

-

Analysis: Resolve the digested products on an SDS-PAGE gel (e.g., 10% non-reduced).[5]

-

Visualization: Stain the gel with Coomassie Brilliant Blue. The disappearance of the full-length substrate band and the appearance of cleavage fragments will indicate enzyme activity. Inhibition is observed as a reduction in substrate cleavage in the presence of this compound.

Cellular Target Engagement Assay (Fibulin-3 Cleavage)

This assay assesses the ability of this compound to inhibit ADAMTS7 activity in a more physiological, cell-based environment.[12] EFEMP1/Fibulin-3 is a known substrate of ADAMTS7.[16]

Materials:

-

Cells: Vascular smooth muscle cells or endothelial cells.

-

Adenovirus: Adenovirus constructs for expressing wild-type ADAMTS7.

-

Inhibitor: this compound.

-

Antibodies: Primary antibody against EFEMP1/Fibulin-3.

-

Equipment: Western blotting apparatus.

Procedure:

-

Cell Culture: Plate cells (e.g., VSMCs) and allow them to adhere.

-

Transduction: Transduce the cells with the ADAMTS7-expressing adenovirus.

-

Inhibitor Treatment: Treat the transduced cells with varying concentrations of this compound or a vehicle control.

-

Sample Collection: After a suitable incubation period (e.g., 24-48 hours), collect the conditioned media from the cells.

-

Analysis:

-

Concentrate the conditioned media.

-

Perform Western blot analysis on the concentrated media using an antibody that detects EFEMP1/Fibulin-3.

-

Enzyme activity is indicated by the appearance of specific cleavage fragments of EFEMP1. Inhibition is demonstrated by a dose-dependent reduction in the intensity of these cleavage fragments in the this compound-treated samples.

-

Conclusion

This compound is a groundbreaking chemical probe and potential therapeutic lead. As the first potent, selective, and orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12, it provides an invaluable tool for the scientific community. The comprehensive data and detailed protocols presented in this whitepaper are intended to facilitate further research into the roles of ADAMTS7 and ADAMTS12 in cardiovascular diseases, inflammation, and other pathological processes. The favorable drug-like properties of this compound underscore its potential for translation into clinical applications aimed at mitigating atherosclerosis and related conditions.

References

- 1. ADAMTS-7 modulates atherosclerotic plaque formation by degradation of TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. JCI - Fibrosis uncovered: ADAMTS12 cuts to the core of extracellular matrix drama [jci.org]

- 4. JCI - ADAMTS12 promotes fibrosis by restructuring extracellular matrix to enable activation of injury-responsive fibroblasts [jci.org]

- 5. ADAMTS-7: a metalloproteinase that directly binds to and degrades cartilage oligomeric matrix protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADAMTS7: A Novel Therapeutic Target in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | ADAMTS-12: Functions and Challenges for a Complex Metalloprotease [frontiersin.org]

- 8. ADAMTS-12 protects against inflammatory arthritis through interacting with and inactivating proinflammatory CTGF - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ADAMTS7 Knockdown Might Treat Atherosclerosis - Mass General Advances in Motion [advances.massgeneral.org]

- 10. ADAMTS-12: A Multifaced Metalloproteinase in Arthritis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ahajournals.org [ahajournals.org]

- 13. ahajournals.org [ahajournals.org]

- 14. tandfonline.com [tandfonline.com]

- 15. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 16. TAILS Identifies Candidate Substrates and Biomarkers of ADAMTS7, a Therapeutic Protease Target in Coronary Artery Disease - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BAY-9835: A First-in-Class Oral ADAMTS7 Inhibitor

A Technical Whitepaper for Drug Development Professionals

Introduction

BAY-9835 is a pioneering, orally bioavailable small molecule inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7).[1][2][3][4][5] Identified through a rigorous discovery and optimization campaign, this compound presents a promising therapeutic strategy for coronary artery disease (CAD) and atherosclerosis.[2][3][4][6] This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and pharmacological profile of this compound.

Discovery of this compound: A Structure-Guided Approach

The journey to identify this compound began with an in silico design approach, leveraging the known structure of a dual ADAMTS4/ADAMTS5 inhibitor as a starting point.[2][3][4] The initial focus was to develop a selective inhibitor for the catalytic domain of ADAMTS7, a target implicated in atherogenesis and restenosis following vascular injury through genome-wide association studies.[1][2][3][4]

Early-stage inhibitors, however, exhibited low selectivity against matrix metalloproteinase-12 (MMP12).[2][3][4] A significant breakthrough was achieved through the use of an X-ray cocrystal structure, which enabled the exploitation of amino acid differences in the binding sites of ADAMTS7 and MMP12 to enhance selectivity.[2][3][4] Further optimization involved the incorporation of 5-membered heteroaromatic groups as hydantoin substituents to boost potency against ADAMTS7.[2][3][4] This meticulous process of fine-tuning the molecule's drug metabolism and pharmacokinetic (DMPK) properties ultimately led to the identification of this compound.[1][2][3][4]

Mechanism of Action: Dual Inhibition of ADAMTS7 and ADAMTS12

This compound functions as a potent dual inhibitor of both ADAMTS7 and ADAMTS12.[1][2] ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the proteolytic degradation of extracellular matrix proteins.[1] Its activity is linked to the development of coronary artery disease.[1][2][3][4] By inhibiting the catalytic function of ADAMTS7, this compound is proposed to mitigate plaque formation and reduce restenosis after stent placement.[7] While highly selective against a broad range of other metalloproteases, this compound also demonstrates significant inhibitory activity against ADAMTS12.[2][8]

Pharmacological Profile

The following tables summarize the key quantitative data for this compound and its precursors, highlighting the optimization process that led to its development.

Table 1: In Vitro Potency of this compound and Precursor Compounds

| Compound | ADAMTS7 IC50 (nM) | ADAMTS12 IC50 (nM) |

| This compound (32) | 6 | 30 |

| Precursor 28 | Improved potency and in vivo PK properties compared to 24 | Not specified |

| Precursor 29 | Less potent vs ADAMTS7 | Not specified |

| Precursor 30 | Less potent vs ADAMTS7 | Not specified |

| Precursor 31 | Less potent vs ADAMTS7 | Not specified |

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple publications.[1][2][8][9]

Table 2: Selectivity Profile of this compound

| Metalloprotease | Selectivity vs ADAMTS7 |

| ADAMTS4 | Selective |

| ADAMTS5 | Selective |

| MMP12 | Selective |

| Other Metalloproteases | Broadly selective |

This compound demonstrates high selectivity for ADAMTS7 and ADAMTS12 over a range of other metalloproteases.[1][2][8]

Table 3: Pharmacokinetic Properties of an Early-Stage Inhibitor (Compound 1)

| Parameter | Value |

| Blood Clearance (rat) | 0.7 L/kg/h |

| Oral Bioavailability (rat) | 74% |

| Protein Binding (rat) | 15% (fu) |

This data for an early precursor highlights the favorable pharmacokinetic starting point of the chemical series.[1]

Experimental Protocols

Detailed experimental protocols for the determination of IC50 values and pharmacokinetic parameters are crucial for the replication and validation of these findings. The primary publication, "this compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor," and its supporting information are the recommended sources for these detailed methodologies. The general approaches are outlined below.

In Vitro IC50 Determination

-

Principle: The inhibitory potency of the compounds was likely determined using a biochemical assay that measures the enzymatic activity of recombinant human ADAMTS7 and other metalloproteases.

-

General Procedure:

-

Recombinant enzymes are incubated with a specific fluorogenic substrate.

-

The rate of substrate cleavage is measured by detecting the fluorescence signal.

-

Varying concentrations of the inhibitor are added to determine the concentration that results in 50% inhibition of enzyme activity (IC50).

-

In Vivo Pharmacokinetic Studies in Rats

-

Principle: To assess the oral bioavailability and clearance of the compounds, pharmacokinetic studies were conducted in rats.

-

General Procedure:

-

A known dose of the compound is administered intravenously (IV) and orally (PO) to different groups of rats.

-

Blood samples are collected at various time points after administration.

-

The concentration of the compound in the plasma is quantified using a suitable analytical method (e.g., LC-MS/MS).

-

Pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), and oral bioavailability (F) are calculated from the plasma concentration-time profiles.

-

Visualizations

The following diagrams illustrate the discovery workflow and the mechanism of action of this compound.

Caption: High-level workflow for the discovery of this compound.

Caption: Mechanism of action of this compound as a dual ADAMTS7/12 inhibitor.

This compound represents a significant advancement in the pursuit of novel therapeutics for cardiovascular diseases. Its discovery through a sophisticated, structure-guided optimization process has yielded a potent, selective, and orally bioavailable inhibitor of ADAMTS7. The preclinical data strongly support its further development as a potential treatment for atherosclerosis and related conditions. Future clinical investigations will be crucial to ascertain the safety and efficacy of this compound in human subjects.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor | Semantic Scholar [semanticscholar.org]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. eubopen.org [eubopen.org]

- 8. BAY 9835 Supplier | CAS 3032487-31-0 | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

The Dichotomous Roles of ADAMTS7 and ADAMTS12 in Cardiovascular Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The "A Disintegrin and Metalloproteinase with Thrombospondin motifs" (ADAMTS) family of secreted proteases plays a critical role in extracellular matrix (ECM) remodeling, a fundamental process in the development and progression of cardiovascular diseases. This technical guide provides an in-depth examination of two specific members, ADAMTS7 and ADAMTS12, and their distinct and significant roles in cardiovascular pathology. Genome-wide association studies (GWAS) have robustly linked the ADAMTS7 locus to coronary artery disease (CAD), with functional studies confirming its pro-atherogenic nature. ADAMTS7 promotes vascular smooth muscle cell (VSMC) migration and inflammation, key events in atherosclerotic plaque development, primarily through the cleavage of substrates like Cartilage Oligomeric Matrix Protein (COMP) and Tissue Inhibitor of Metalloproteinases 1 (TIMP-1). Conversely, emerging evidence highlights ADAMTS12 as a key player in tissue fibrosis. In cardiac and renal injury models, ADAMTS12 drives the activation and migration of fibroblasts, contributing to scar formation and loss of organ function. This guide synthesizes the current understanding of their mechanisms, summarizes key quantitative data from preclinical models, details relevant experimental protocols, and visualizes the core signaling pathways to provide a comprehensive resource for researchers and professionals in cardiovascular drug development.

ADAMTS7: A Pro-Atherogenic Driver in Coronary Artery Disease

Multiple genome-wide association studies have identified ADAMTS7 as a significant risk locus for coronary artery disease.[1][2] Subsequent functional studies in animal and cellular models have not only validated this association but have also established a clear directionality: ADAMTS7 is pro-atherogenic.[1][3] Its activity is intrinsically linked to its catalytic function, making the protease domain an attractive therapeutic target.[4][5]

Mechanism of Action and Key Substrates

The pro-atherogenic effects of ADAMTS7 are largely attributed to its influence on vascular smooth muscle cell (VSMC) migration, a critical step in the formation of the neointima after vascular injury and in the progression of atherosclerotic plaques.[2][6] ADAMTS7 expression is induced by pro-inflammatory cytokines like TNF-α and PDGF-BB.[2][7]

Key substrates of ADAMTS7 in the vascular context include:

-

Cartilage Oligomeric Matrix Protein (COMP): Also known as Thrombospondin-5, COMP is an ECM protein that normally inhibits VSMC migration. ADAMTS7 cleaves COMP, thereby removing this inhibitory effect and facilitating VSMC migration into the arterial intima, which contributes to plaque development.[6][8]

-

Tissue Inhibitor of Metalloproteinases 1 (TIMP-1): A recent study identified TIMP-1 as a novel ADAMTS7 substrate.[9][10] By degrading TIMP-1, ADAMTS7 reduces the inhibition of Matrix Metalloproteinase 9 (MMP-9), leading to increased MMP-9 activity.[10] This altered ECM balance can promote VSMC proliferation and migration, contributing to plaque instability. In human studies, ADAMTS7 expression was found to be higher in the caps of unstable carotid plaques compared to stable ones.[10]

Signaling Pathways

The primary pathway involves the direct proteolytic degradation of ECM components that regulate cell behavior. Inflammatory signals upregulate ADAMTS7, which then acts on its substrates to create a permissive environment for VSMC migration and vascular remodeling.

Caption: Proposed mechanism of ADAMTS7 in promoting atherosclerosis.

Quantitative Data from Preclinical Models

Studies using hyperlipidemic mouse models have provided definitive, quantitative evidence for the pro-atherogenic role of ADAMTS7.

| Model | Genetic Modification | Diet | Duration | Finding | Reference |

| Ldlr-/- Mice | Adamts7-/- (Knockout) | Western Diet | 16 weeks | ~40% reduction in aortic lesion area in male knockout mice. | [3] |

| Apoe-/- Mice | Adamts7-/- (Knockout) | Western Diet | 10 weeks | Significant reduction in atherosclerotic lesion formation. | [3] |

| Ldlr-/- Mice | Adamts7EQ/EQ (Catalytic Mutant) | Western Diet | 16 weeks | Significant reduction in aortic arch lesion area, comparable to knockout. | [4] |

Key Experimental Protocols

1.4.1. Mouse Models of Atherosclerosis

-

Model: Apolipoprotein E-deficient (Apoe-/-) or low-density lipoprotein receptor-deficient (Ldlr-/-) mice are crossbred with Adamts7 knockout (Adamts7-/-) or catalytic mutant (Adamts7EQ/EQ) mice.

-

Protocol: Mice (8-12 weeks old) are fed a high-fat "Western" diet (typically 21% fat, 0.15% cholesterol) for 10-16 weeks to induce atherosclerotic lesions.

-

Analysis: At the end of the study, mice are euthanized. The aorta is dissected en face, stained with Oil Red O to visualize lipid-rich plaques, and imaged. The lesion area is quantified as a percentage of the total aortic surface area using image analysis software. The aortic root is also sectioned and stained with Hematoxylin and Eosin (H&E) or Oil Red O for lesion quantification.[3][4]

1.4.2. VSMC Migration Assay (Wound Healing)

-

Cell Culture: Primary VSMCs are isolated from the aortas of wild-type, Adamts7-/-, and Adamts7EQ/EQ mice.

-

Protocol: Cells are grown to confluence in culture plates. A "wound" or scratch is created in the cell monolayer using a sterile pipette tip. The cells are then stimulated (e.g., with TNF-α).

-

Analysis: The closure of the wound is monitored and imaged at regular intervals (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the wound area over time. Studies show that Adamts7 null or catalytic mutant cells exhibit impaired migration compared to wild-type cells.[4]

ADAMTS12: A Pro-Fibrotic Mediator in Cardiovascular Injury

While structurally similar to ADAMTS7, ADAMTS12 appears to play a distinct role in cardiovascular pathology, primarily centered on fibrosis. Recent studies have identified ADAMTS12 as a fibroblast-specific gene that is strongly upregulated during active fibrogenesis in both the heart and kidneys.[11][12]

Mechanism of Action and Key Substrates

The primary function of ADAMTS12 in this context is to promote the activation and migration of fibroblasts, the key cell type responsible for depositing ECM and forming scar tissue after injury.

-

Key Substrate (Hemicentin 1 - HMCN1): ADAMTS12 has been shown to cleave the ECM protein Hemicentin 1. This cleavage appears to be a critical step that enables the migration of a specific subset of injury-responsive fibroblasts.[11][12]

-

Cellular Effects: The catalytic activity of ADAMTS12 is essential for its pro-fibrotic function. Expression of catalytically active ADAMTS12 drives fibroblast migration and polarization towards an injury-responsive phenotype.[11][13]

Signaling Pathways

ADAMTS12 expression in fibroblasts is induced by tissue injury. The active protease remodels the local ECM by cleaving substrates like HMCN1, which in turn facilitates the activation and migration of fibroblasts through pathways such as the JAK/STAT signaling cascade.[11]

Caption: ADAMTS12-mediated pathway in the progression of cardiac fibrosis.

Role in Angiogenesis

The role of ADAMTS12 in angiogenesis is complex and appears context-dependent. Some studies, particularly in oncology, report anti-angiogenic properties.[14][15][16] However, other cancer-focused studies suggest it can promote angiogenesis by upregulating VEGF.[17][18] In the context of cardiovascular disease, its primary and most clearly defined role to date is in fibrosis, though its potential impact on vascular remodeling warrants further investigation.

Quantitative Data from Preclinical Models

Animal models of cardiac and renal injury demonstrate a clear pro-fibrotic role for ADAMTS12.

| Model | Injury Type | Genetic Modification | Finding | Reference |

| Mouse | Myocardial Infarction (MI) | Adamts12-/- (Knockout) | Significantly smaller scar size and preserved cardiac function (improved ejection fraction) in knockout mice. | [12][13] |

| Mouse | Unilateral Ureteral Obstruction (UUO) | Adamts12-/- (Knockout) | Significantly less fibrosis and reduced expression of fibrotic genes (Col1a1, Fn1) in knockout mice. | [12][19] |

Key Experimental Protocols

2.5.1. Mouse Model of Myocardial Infarction (MI)

-

Model: Wild-type and Adamts12 knockout (Adamts12-/-) mice.

-

Protocol: Mice are anesthetized, and the left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction. Sham-operated animals undergo the same procedure without LAD ligation.

-

Analysis: After a set period (e.g., 4 weeks), cardiac function is assessed by echocardiography (measuring ejection fraction, fractional shortening). Hearts are then harvested, sectioned, and stained with Masson's trichrome or Picrosirius Red to visualize and quantify the fibrotic scar area as a percentage of the left ventricle area.[12][13]

2.5.2. CRISPR/Cas9-mediated Gene Knockout in Fibroblasts

-

Cell Culture: Human primary fibroblasts (e.g., PDGFRβ+ kidney cells) are cultured.

-

Protocol: Cells are transduced with a CRISPR/Cas9 system targeting the ADAMTS12 gene to create a stable knockout cell line. Non-targeting guide RNA is used as a control.

-

Analysis: Knockout is confirmed by RT-qPCR and Western blot. The functional consequences are then assessed, for example, by measuring collagen gene expression (COL1A1) after stimulation with TGF-β or by performing cell migration assays.[19][20]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the role of an ADAMTS protein in a mouse model of cardiovascular disease.

Caption: General experimental workflow for in vivo studies.

Conclusion and Therapeutic Implications

ADAMTS7 and ADAMTS12, despite their structural similarities, play divergent and critical roles in the pathogenesis of cardiovascular diseases.

-

ADAMTS7 is a validated, pro-atherogenic factor. Its enzymatic activity promotes key processes in the development of coronary artery disease. This makes inhibition of ADAMTS7 catalytic activity a promising therapeutic strategy for reducing atherosclerosis, independent of lipid-lowering therapies.[2][4][5]

-

ADAMTS12 is an emerging pro-fibrotic mediator. Its activity drives fibroblast activation and migration following cardiac injury, contributing to adverse remodeling and heart failure. Therefore, targeting ADAMTS12 could represent a novel anti-fibrotic therapy to preserve organ function after ischemic events.[11][13]

Further research into the specific substrates, regulatory mechanisms, and downstream signaling of these proteases will be crucial for the development of targeted and effective inhibitors for clinical use. The detailed protocols and pathways outlined in this guide provide a foundational resource for advancing these translational efforts.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ADAMTS7: A Novel Therapeutic Target in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Coronary Disease Association with ADAMTS7 Is due to Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ADAMTS7 Knockdown Might Treat Atherosclerosis - Mass General Advances in Motion [advances.massgeneral.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Biochemistry and physiological functions of ADAMTS7 metalloprotease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Scientists identify new therapeutic target for coronary heart disease | EurekAlert! [eurekalert.org]

- 9. ahajournals.org [ahajournals.org]

- 10. ADAMTS-7 modulates atherosclerotic plaque formation by degradation of TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ADAMTS12 promotes fibrosis by restructuring extracellular matrix to enable activation of injury-responsive fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. JCI - ADAMTS12 promotes fibrosis by restructuring extracellular matrix to enable activation of injury-responsive fibroblasts [jci.org]

- 14. Frontiers | ADAMTS-12: Functions and Challenges for a Complex Metalloprotease [frontiersin.org]

- 15. Higher sensitivity of Adamts12-deficient mice to tumor growth and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ADAMTS12 promotes oxaliplatin chemoresistance and angiogenesis in gastric cancer through VEGF upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. ADAMTS12 promotes fibrosis by restructuring extracellular matrix to enable activation of injury-responsive fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

In-Depth Technical Guide: BAY-9835 for the Study of Coronary Artery Disease Models

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coronary artery disease (CAD) remains a leading cause of mortality worldwide. A key pathological process in CAD is atherosclerosis, the buildup of plaques in the arteries. The metalloprotease ADAMTS7 (A Disintegrin and Metalloproteinase with Thrombospondin motifs 7) has emerged as a promising therapeutic target in CAD due to its role in promoting atherogenesis and vascular restenosis.[1][2] BAY-9835 is a potent, orally bioavailable dual inhibitor of ADAMTS7 and ADAMTS12.[1][3] This technical guide provides a comprehensive overview of the use of this compound as a chemical probe to investigate CAD models. It includes detailed information on its mechanism of action, experimental protocols for in vivo and in vitro studies, and a summary of its pharmacokinetic and inhibitory properties.

Introduction: The Role of ADAMTS7 in Coronary Artery Disease

Genome-wide association studies (GWAS) have identified ADAMTS7 as a risk locus for CAD.[2][4] ADAMTS7 is a secreted zinc metalloprotease that contributes to the pathogenesis of atherosclerosis through several mechanisms, including the promotion of vascular smooth muscle cell (VSMC) migration and the degradation of extracellular matrix (ECM) components.[5][6] Inhibition of ADAMTS7 has been shown to reduce neointima formation after vascular injury and decrease atherosclerotic plaque development in preclinical models, making it an attractive target for therapeutic intervention.[1][2]

This compound was developed as a selective and orally active inhibitor of ADAMTS7.[1] It serves as a valuable tool for elucidating the precise role of ADAMTS7 in CAD progression and for evaluating the therapeutic potential of ADAMTS7 inhibition.

Mechanism of Action of this compound

This compound is a dual inhibitor of ADAMTS7 and ADAMTS12.[1][3] Its primary mechanism of action in the context of coronary artery disease is the inhibition of ADAMTS7's proteolytic activity.

Downstream Signaling Pathway

ADAMTS7 contributes to the degradation of the arterial extracellular matrix, a key process in plaque instability and rupture. A critical substrate of ADAMTS7 in this context is the Tissue Inhibitor of Metalloproteinases-1 (TIMP-1).[4][7]

-

ADAMTS7-Mediated TIMP-1 Degradation: ADAMTS7 directly binds to and degrades TIMP-1.[4][7]

-

Increased MMP-9 Activity: The degradation of TIMP-1, a natural inhibitor of Matrix Metalloproteinases (MMPs), leads to an increase in the activity of MMP-9.[4][7]

-

Collagen Degradation: Activated MMP-9 degrades collagen within the fibrous cap of atherosclerotic plaques.[4][7]

-

Plaque Instability: The reduction in collagen content weakens the fibrous cap, increasing the risk of plaque rupture and subsequent thrombotic events.

By inhibiting ADAMTS7, this compound is expected to prevent the degradation of TIMP-1, thereby maintaining the inhibition of MMP-9, preserving collagen content, and promoting plaque stability.

dot

Effect on Vascular Smooth Muscle Cell Migration

ADAMTS7 promotes the migration of VSMCs, a key event in the formation of the neointima following vascular injury and in the progression of atherosclerotic plaques.[5] One of the mechanisms for this is the degradation of Thrombospondin-5 (TSP5, also known as cartilage oligomeric matrix protein or COMP), which is an inhibitor of VSMC migration.[5] By inhibiting ADAMTS7, this compound is expected to reduce VSMC migration.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its negative control, BAY-1880.

Table 1: In Vitro Inhibitory Activity of this compound [1][3]

| Target | Species | IC50 (nM) |

| ADAMTS7 | Human | 6 |

| ADAMTS7 | Mouse | 8 |

| ADAMTS7 | Rat | 27 |

| ADAMTS12 | Human | 30 |

Table 2: In Vivo Pharmacokinetic Properties of this compound

| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Bioavailability (%) |

| Mouse | p.o. | 1.0 | 185 | 0.5 | 468 | 78 |

| Rat | p.o. | 1.0 | 102 | 1.0 | 498 | 74 |

| Dog | p.o. | 1.0 | 25 | 2.0 | 165 | 45 |

Table 3: Negative Control Compound BAY-1880 [1]

| Compound | Target | IC50 (nM) |

| BAY-1880 | ADAMTS7 | >10,000 |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound in the context of coronary artery disease.

In Vivo Models of Coronary Artery Disease

This is a widely used model that spontaneously develops hypercholesterolemia and atherosclerotic plaques.

-

Animals: Male ApoE-/- mice on a C57BL/6J background, 8-12 weeks old.

-

Diet: Feed mice a Western-type diet containing 21% fat and 0.15-0.2% cholesterol for 12-16 weeks to induce robust atherosclerotic lesions.

-

This compound Administration:

-

Dose: A recommended oral dose is 30 mg/kg, administered once daily.[1]

-

Formulation: Prepare this compound in a vehicle suitable for oral gavage, such as 0.5% carboxymethylcellulose (CMC) in water.

-

Administration: Administer this compound or vehicle control daily via oral gavage for the duration of the Western diet feeding.

-

-

Plaque Analysis:

-

At the end of the study, euthanize the mice and perfuse the vasculature with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).

-

Dissect the aorta and perform en face analysis by staining with Oil Red O to quantify the total plaque area.

-

Embed the aortic root in OCT compound for cryosectioning.

-

Stain serial sections with Oil Red O for lipid deposition, Masson's trichrome for collagen content, and antibodies against markers for macrophages (e.g., Mac-2/Galectin-3) and smooth muscle cells (e.g., α-actin).

-

Quantify lesion area, lipid content, collagen content, and cellular composition using image analysis software.

-

dot

This model is used to study neointima formation and vascular restenosis.

-

Animals: Male C57BL/6J mice, 10-14 weeks old.

-

Surgical Procedure:

-

Anesthetize the mouse and expose the left common carotid artery.

-

Introduce a flexible wire (0.014-inch diameter) into the external carotid artery and advance it into the common carotid artery to denude the endothelium.

-

Withdraw the wire and ligate the external carotid artery.

-

Close the incision.

-

-

This compound Administration: Administer this compound (30 mg/kg, p.o.) or vehicle daily, starting one day before surgery and continuing for 14-28 days.

-

Analysis:

-

At the end of the treatment period, euthanize the mice and perfuse-fix the carotid arteries.

-

Embed the arteries in paraffin and obtain cross-sections.

-

Stain sections with Hematoxylin and Eosin (H&E) to visualize the neointima, media, and lumen.

-

Measure the area of the neointima and media and calculate the intima-to-media ratio.

-

In Vitro Assays

-

Cell Culture: Culture primary human aortic VSMCs in smooth muscle cell growth medium.

-

Assay Protocol:

-

Coat the upper surface of a Transwell insert (8 µm pore size) with a suitable ECM protein like fibronectin (10 µg/mL).

-

Serum-starve the VSMCs for 24 hours.

-

Resuspend the starved VSMCs in serum-free medium containing this compound, BAY-1880 (negative control), or vehicle at desired concentrations.

-

Plate the cell suspension in the upper chamber of the Transwell insert.

-

Add a chemoattractant, such as Platelet-Derived Growth Factor (PDGF-BB, 20 ng/mL), to the lower chamber.

-

Incubate for 4-6 hours at 37°C.

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with a crystal violet solution.

-

Count the number of migrated cells in several high-power fields under a microscope.

-

This assay assesses the ability of this compound to inhibit ADAMTS7-mediated cleavage of its substrate EFEMP1 (Fibulin-3) in a cellular context.

-

Cell Culture and Transduction:

-

Culture human umbilical vein endothelial cells (HUVECs), which endogenously express EFEMP1.

-

Transduce the HUVECs with adenoviral vectors expressing either wild-type ADAMTS7 or a catalytically inactive mutant as a control.

-

-

This compound Treatment: Treat the transduced cells with varying concentrations of this compound or vehicle control in serum-free medium.

-

Sample Collection and Analysis:

-

After 24-48 hours, collect the conditioned medium.

-

Concentrate the conditioned medium using centrifugal filter units.

-

Analyze the cleavage of EFEMP1 by Western blotting using an antibody that detects the C-terminal fragment of EFEMP1. A reduction in the cleaved fragment in the presence of this compound indicates inhibitory activity.

-

Conclusion

This compound is a valuable pharmacological tool for investigating the role of ADAMTS7 in coronary artery disease. Its oral bioavailability and well-characterized in vitro and in vivo properties make it suitable for a range of preclinical studies. The experimental protocols provided in this guide offer a starting point for researchers aiming to explore the therapeutic potential of ADAMTS7 inhibition in models of atherosclerosis and vascular injury. The use of the negative control compound, BAY-1880, is recommended to ensure the specificity of the observed effects. Further research utilizing this compound will undoubtedly contribute to a deeper understanding of the complex pathology of coronary artery disease and may pave the way for novel therapeutic strategies.

References

- 1. ADAMTS-7 modulates atherosclerotic plaque formation by degradation of TIMP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Mechanisms of fibrous cap formation in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effective management of atherosclerosis progress and hyperlipidemia with nattokinase: A clinical study with 1,062 participants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ADAMTS7: A Novel Therapeutic Target in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ADAMTS-7 Modulates Atherosclerotic Plaque Formation by Degradation of TIMP-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Oral Bioavailability and Pharmacokinetics of BAY-9835: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9835 has been identified as the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2] These metalloproteases are implicated in the progression of coronary artery disease, making this compound a compound of significant interest for therapeutic development.[2][3] This technical guide provides an in-depth overview of the oral bioavailability and pharmacokinetic profile of this compound, compiled from preclinical studies. The information presented herein is intended to support further research and development efforts in this area.

Core Concepts: Oral Bioavailability and Pharmacokinetics

Oral bioavailability refers to the fraction of an orally administered drug that reaches the systemic circulation unchanged. It is a critical parameter in drug development, influencing dose selection and therapeutic efficacy. Pharmacokinetics, on the other hand, describes the time course of drug absorption, distribution, metabolism, and excretion (ADME) in the body. Key pharmacokinetic parameters include:

-

Cmax: Maximum (or peak) serum concentration that a drug achieves.

-

Tmax: The time at which the Cmax is observed.

-

AUC (Area Under the Curve): The total exposure to a drug over time.

-

t1/2 (Half-life): The time required for the concentration of the drug in the body to be reduced by half.

-

CL (Clearance): The volume of plasma cleared of the drug per unit time.

-

Vss (Volume of Distribution at Steady State): The apparent volume into which the drug is distributed in the body at steady state.

Quantitative Pharmacokinetic Data for this compound

The in vivo pharmacokinetic profile of this compound has been characterized in several preclinical species. The following tables summarize the key parameters determined through non-compartmental analysis (NCA).[1]

Table 1: In Vivo Pharmacokinetic Profile of this compound Following Intravenous (i.v.) Administration

| Species | Dose (mg/kg) | AUCnorm, i.v. (kg·h/L) | CLb (L/h/kg) | Vss (L/kg) | t1/2, i.v. (h) |

| Mouse | 0.3 | 2.0 | 0.5 | 0.9 | 1.8 |

| Rat | 0.3 | 1.6 | 0.6 | 0.8 | 1.5 |

| Dog | 0.3 | 1.3 | 0.8 | 1.1 | 1.1 |

Data sourced from Meibom et al., J Med Chem, 2024.[1]

Table 2: In Vivo Pharmacokinetic Profile of this compound Following Oral (p.o.) Administration

| Species | Dose (mg/kg) | AUCn, p.o. (kg·h/L) | Cmax (µg/L) | Tmax (h) | F (%) |

| Mouse | 1.0 | 1.2 | 400 | 0.5 | 60 |

| Rat | 1.0 | 1.4 | 450 | 0.8 | 88 |

| Dog | 1.0 | 1.7 | 480 | 1.5 | 132 |

Data sourced from Meibom et al., J Med Chem, 2024.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of the pharmacokinetic profile of this compound. These protocols are based on the information provided in the primary literature and general practices for such studies.[1]

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound in mice, rats, and dogs after intravenous and oral administration.

Animal Models:

-

Male CD-1 mice

-

Male Wistar rats

-

Male Beagle dogs

Dosing:

-

Intravenous (i.v.) Administration: A single dose of 0.3 mg/kg was administered.[1]

-

Oral (p.o.) Administration: A single dose of 1.0 mg/kg was administered as a solution.[1]

-

The vehicle for all species was a solution of 50% water, 40% PEG400, and 10% ethanol.[1]

-

Blood Sampling:

-

Serial blood samples were collected from a suitable blood vessel (e.g., tail vein in rodents, cephalic vein in dogs) at predetermined time points post-dosing.

-

The sampling schedule was designed to adequately capture the absorption, distribution, and elimination phases of the drug. Typical time points would include pre-dose (0), and at frequent intervals shortly after dosing (e.g., 5, 15, 30 minutes) and then at increasing intervals for up to 24 hours (e.g., 1, 2, 4, 8, 12, 24 hours).

Bioanalysis:

-

Plasma was separated from the blood samples by centrifugation.

-

The concentration of this compound in the plasma samples was quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

The method would have been validated for parameters such as linearity, accuracy, precision, selectivity, and stability to ensure reliable data.

Pharmacokinetic Analysis:

-

The plasma concentration-time data for each animal was analyzed using non-compartmental analysis (NCA) with appropriate pharmacokinetic software (e.g., Phoenix WinNonlin).[1]

-

The key pharmacokinetic parameters (AUC, CL, Vss, t1/2, Cmax, Tmax, and F) were calculated.

-

Oral bioavailability (F) was calculated using the formula: F (%) = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

Visualizations

Signaling Pathway: Inhibition of ADAMTS7

This compound acts as a direct inhibitor of the metalloprotease ADAMTS7. ADAMTS7 is a secreted enzyme that plays a role in the degradation of extracellular matrix components. The binding of this compound to the catalytic domain of ADAMTS7 blocks its proteolytic activity.

Caption: Mechanism of this compound action on ADAMTS7.

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates the typical workflow for an in vivo pharmacokinetic study, from drug administration to data analysis.

Caption: Workflow for a typical pharmacokinetic study.

Conclusion

This compound demonstrates favorable oral bioavailability and pharmacokinetic properties in preclinical species, supporting its potential as an orally administered therapeutic agent.[1] Its high oral bioavailability in rats and dogs is a particularly encouraging finding for further development.[1] The data presented in this guide provide a comprehensive overview for researchers and drug development professionals working on ADAMTS7 inhibitors and related therapeutic areas. Further studies will be necessary to translate these promising preclinical findings to clinical settings.

References

understanding the selectivity of BAY-9835

An In-Depth Technical Guide to the Selectivity of BAY-9835

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the selectivity profile of this compound, a first-in-class, orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and 12 (ADAMTS12).[1][2][3][4][5][6] Developed as a chemical probe, this compound offers a valuable tool for investigating the roles of these metalloproteases in physiology and disease.[3]

The catalytic activity of ADAMTS7, in particular, has been implicated in the pathogenesis of coronary artery disease (CAD) through its degradation of extracellular matrix (ECM) proteins, which facilitates vascular smooth muscle cell (VSMC) migration and contributes to atherosclerotic plaque formation.[2][7][8] As such, potent and selective inhibitors are critical for both basic research and as potential starting points for therapeutic development. This guide summarizes the quantitative selectivity data, details the experimental protocols used for its characterization, and provides visualizations of key biological and experimental frameworks.

Data Presentation

The selectivity of this compound has been rigorously assessed through a series of biochemical and cellular assays against its primary targets, related metalloproteases, and broader panels of off-target proteins.

Table 1: On-Target Potency of this compound

This table summarizes the in vitro potency (IC₅₀) of this compound against its intended targets, ADAMTS7 and ADAMTS12, across different species.

| Target | Species | IC₅₀ (nM) |

| ADAMTS7 | Human | 6[3][6][9] |

| Mouse | 8[3] | |

| Rat | 27[3] | |

| ADAMTS12 | Human | 30[3][6][9] |

Table 2: Selectivity Profile of this compound Against Other Metalloproteases

This table presents the inhibitory activity of this compound against a panel of related human metalloproteases, demonstrating its high degree of selectivity.

| Off-Target | IC₅₀ (µM) | Selectivity Fold (vs. hADAMTS7) |

| hADAM8 | 2.25[9] | 375x |

| hADAMTS4 | 6.73[9] | 1121x |

| hADAM17 | 5.77[9] | 962x |

| hMMP12 | 5.38[9] | 896x |

| hADAMTS5 | 9.92[9] | 1653x |

| hADAM10 | 32.8[9] | 5467x |

| hMMP15 | 78.47[9] | 13078x |

| hMMP2 | > 10[9] | > 1667x |

| hMMP14 | > 10[9] | > 1667x |

Table 3: Broader Off-Target Screening Summary

This compound was further profiled against wider screening panels to ensure a low potential for off-target effects.

| Panel | Number of Targets | Finding |

| In-house Kinase Panel | 12 | All targets showed IC₅₀ > 20 µM.[9] |

| Eurofins Panlabs Panel | 77 | Reported as "clean" when tested at a 10 µM concentration.[9] |

| CYP Enzymes & Ion Channels | 8 | No significant inhibition of CYP1A2, 2C8, 2C9, 2D6, 3A4 (< 20 µM) or hERG, hNav1.5, hCav1.2 (< 10 µM). |

Mandatory Visualization

Signaling Pathway

References

- 1. ADAMTS7: A Novel Therapeutic Target in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 5. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor | Semantic Scholar [semanticscholar.org]

- 6. tocris.com [tocris.com]

- 7. Coronary Disease Association with ADAMTS7 Is due to Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

BAY-9835: A Technical Guide for In Vivo Research

An In-depth Whitepaper on the Chemical Probe BAY-9835 for Preclinical In Vivo Studies

This compound is the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) and ADAMTS12, making it a valuable chemical probe for in vivo investigation of pathways related to cardiovascular diseases, inflammation, and cancer.[1][2] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Properties and Mechanism of Action

Developed through a targeted optimization campaign, this compound emerged from an in silico designed inhibitor of the ADAMTS7 catalytic domain.[3] It functions as a potent and selective antagonist of both ADAMTS7 and ADAMTS12.[4] The catalytic activity of ADAMTS7 has been linked to the development of coronary artery disease, specifically in mediating plaque formation and restenosis following vessel injury.[3][5][6] ADAMTS12 is implicated in various pathological processes, including inflammation, cancer, and arthritis.[1]

This compound's development involved enhancing its selectivity against other metalloproteases, particularly MMP12, and fine-tuning its drug metabolism and pharmacokinetic (DMPK) properties to achieve good oral bioavailability.[1][3] A key structural feature of this compound is the hydantoin core, which is believed to interact with the catalytic zinc ion in the active site of the target enzymes.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, facilitating comparison and experimental design.

Table 1: In Vitro Potency of this compound

| Target Enzyme | IC₅₀ (nM) | Species |

| ADAMTS7 | 6 | Human |

| ADAMTS7 | 8 | Mouse |

| ADAMTS7 | 27 | Rat |

| ADAMTS12 | 30 | Human |

Source:[4]

Table 2: Selectivity Profile of this compound

| Off-Target | IC₅₀ (µM) |

| hADAMTS4 | 6.726 |

| hADAMTS5 | 9.924 |

| hADAM8 | 2.25 |

| hADAM10 | 32.802 |

| hADAM17 | 5.772 |

| hMMP12 | 5.376 |

| hMMP15 | 78.474 |

| hMMP2 | > 10 |

| hMMP14 | > 10 |

| Calpain 1 | > 10 |

| Caspase3 | > 10 |

| Cathepsin B | > 10 |

| Cathepsin S | > 10 |

| MALT1 | > 10 |

Source:[7]

Table 3: In Vivo Pharmacokinetic Profile of this compound

| Species | Dose (mg/kg) | Route | Bioavailability (%) | Clearance (L/h/kg) | Terminal Half-life (h) |

| Mouse | 1.0 | p.o. | 88 | 0.9 | 2.6 |

| Rat | 1.0 | p.o. | 74 | 0.7 | 4.3 |

| Dog | 1.0 | p.o. | 100 | 0.1 | 14.0 |

Source:[1]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Biochemical Enzymatic Assay for IC₅₀ Determination

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against its target enzymes.

-

Reagents and Materials:

-

Recombinant human, mouse, or rat ADAMTS7/ADAMTS12 catalytic domain.

-

Fluorogenic peptide substrate specific for ADAMTS7/ADAMTS12.

-

Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

-

This compound stock solution in DMSO.

-

Microplate reader capable of fluorescence detection.

-

-

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well microplate, add the diluted this compound solutions.

-

Add the recombinant enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the fluorescence intensity over time using a microplate reader.

-

Calculate the rate of substrate cleavage for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

In Vivo Pharmacokinetic Study

This protocol describes the methodology for assessing the pharmacokinetic properties of this compound in animal models.

-

Animal Models:

-

Male CD-1 mice, Sprague-Dawley rats, or Beagle dogs.

-

-

Formulation and Dosing:

-

For intravenous (IV) administration, dissolve this compound in a vehicle such as 99% plasma/1% DMSO (for mice and rats) or 50% water/40% PEG400/10% EtOH (for dogs) to a final concentration for a 0.3 mg/kg dose.[1]

-

For oral (p.o.) administration, prepare a solution in 50% water/40% PEG400/10% EtOH for a 1.0 mg/kg dose.[1] A higher exposure formulation can be achieved using 40% Solutol HS 15/10% ethanol/50% water.[7] A recommended oral dose for efficacy studies is 30 mg/kg once daily.[6]

-

-

Sample Collection:

-

Administer this compound to the animals via the chosen route.

-

Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

-

Process the blood samples to obtain plasma.

-

-

Sample Analysis:

-

Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).

-

Quantify the concentration of this compound in the extracts using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Data Analysis:

-

Use non-compartmental analysis to determine pharmacokinetic parameters such as clearance, volume of distribution, terminal half-life, and bioavailability.[1]

-

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to this compound.

Signaling Pathways

Caption: Inhibition of ADAMTS7 and ADAMTS12 by this compound.

Experimental Workflow

Caption: General workflow for an in vivo efficacy study using this compound.

Conclusion

This compound represents a significant advancement in the available toolset for studying the in vivo functions of ADAMTS7 and ADAMTS12. Its oral bioavailability and well-characterized pharmacokinetic profile across multiple species make it a robust chemical probe for preclinical research.[1] This guide provides the essential data and methodologies to aid in the design and execution of in vivo studies aimed at elucidating the therapeutic potential of inhibiting these key metalloproteinases. Researchers are encouraged to use the provided information as a foundation for developing specific experimental protocols tailored to their research questions.

References

- 1. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor. | Broad Institute [broadinstitute.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound: Discovery of the First Orally Bioavailable ADAMTS7 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eubopen.org [eubopen.org]

- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

Methodological & Application

Application Notes and Protocols for BAY-9835 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAY-9835 is a potent and orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin motifs 7 (ADAMTS7) and ADAMTS12.[1][2][3] ADAMTS7 is a secreted zinc metalloprotease that plays a crucial role in the pathogenesis of coronary artery disease (CAD) by mediating plaque formation.[1] Inhibition of ADAMTS7 is a promising therapeutic strategy to reduce plaque formation and subsequent restenosis.[1] These application notes provide detailed protocols for the in vitro characterization of this compound, including a biochemical enzymatic assay and a cell-based target engagement assay.

Mechanism of Action

ADAMTS7's proteolytic activity on extracellular matrix proteins, such as Cartilage Oligomeric Matrix Protein (COMP) and Fibulin-3, contributes to the development of atherosclerosis.[1] this compound inhibits the catalytic domain of ADAMTS7 and ADAMTS12, thereby preventing the degradation of their substrates.[2] For accurate interpretation of in vitro data, it is recommended to use the negative control compound BAY-1880 alongside this compound.[1] The recommended in vitro concentration for both compounds is 100 nM.[1][4]

Data Presentation

In Vitro Potency and Selectivity of this compound

| Target Enzyme | IC50 (nM) | Assay Type | Species |

| ADAMTS7 | 6 | Biochemical Enzymatic Assay | Human |

| ADAMTS7 | 8 | Biochemical Enzymatic Assay | Mouse |

| ADAMTS7 | 27 | Biochemical Enzymatic Assay | Rat |

| ADAMTS12 | 30 | Biochemical Enzymatic Assay | Human |

| Off-Target Protease | IC50 (µM) |

| hADAM8 | 2.25 |

| hADAMTS4 | 6.726 |

| hADAM17 | 5.772 |

| hMMP12 | 5.376 |

| hADAMTS5 | 9.924 |

| hADAM10 | 32.802 |

| hMMP15 | 78.474 |

h denotes human recombinant enzyme. Data compiled from multiple sources.[1][3][4]

Experimental Protocols

Biochemical Enzymatic Assay for ADAMTS7 and ADAMTS12 Inhibition

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of this compound on recombinant ADAMTS7 and ADAMTS12.

Materials:

-

Recombinant human ADAMTS7 catalytic domain

-

Recombinant human ADAMTS12 catalytic domain

-

FRET-based peptide substrate for ADAMTS7/12

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5

-

This compound and BAY-1880 (negative control) stock solutions in DMSO

-

384-well, black, low-volume assay plates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound and BAY-1880 in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Add 5 µL of the diluted compound solutions to the wells of the 384-well plate.

-

Add 10 µL of pre-diluted ADAMTS7 or ADAMTS12 enzyme solution in Assay Buffer to each well.

-

Incubate the plate at 37°C for 60 minutes to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the FRET peptide substrate solution (at a concentration equivalent to its Km value) to each well.

-

Immediately begin kinetic reading of the fluorescence signal on a plate reader (Excitation/Emission wavelengths appropriate for the FRET pair) at 37°C for 30-60 minutes, taking readings every 1-2 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the kinetic curve.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control wells.

-

Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.

Fibulin-3 Cellular Cleavage Assay

This cell-based assay assesses the ability of this compound to inhibit ADAMTS7-mediated cleavage of its substrate, Fibulin-3, in a cellular context. Note that this assay was originally described for a close analog of this compound.[1]

Materials:

-

HEK293 cells (or other suitable host cell line)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Expression vectors for human ADAMTS7 and human Fibulin-3 (with a detectable tag, e.g., HA-tag)

-

Transfection reagent

-

Opti-MEM or other serum-free medium

-

This compound and BAY-1880 stock solutions in DMSO

-

Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Primary antibodies: anti-HA tag, anti-ADAMTS7

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Co-transfect HEK293 cells with the ADAMTS7 and HA-tagged Fibulin-3 expression vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

After 24 hours, replace the transfection medium with fresh cell culture medium containing serial dilutions of this compound or BAY-1880. A recommended starting concentration is 100 nM.[1][4]

-

Incubate the cells for an additional 24-48 hours.

-